

Application Notes and Protocols for the Purification of NorA Membrane Protein

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the expression, solubilization, and purification of the NorA membrane protein from Staphylococcus aureus. NorA is a chromosomally encoded multidrug efflux pump and a significant contributor to antibiotic resistance, making it a crucial target for the development of novel therapeutics. The following sections detail the methodologies for obtaining high-purity NorA suitable for structural and functional studies.

Data Presentation

Table 1: Summary of Quantitative Data for NorA Purification



Purification Step	Parameter	Typical Value	Reference
Expression	Expression System	E. coli C43(DE3) with pET28-NorA-His	
Culture Volume	1 Liter	[1]	
Protein Yield (from 1L culture)	0.5 - 1.0 mg	[1]	
Solubilization	Detergent	1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG)	
IMAC Purification	Resin	Nickel-Nitrilotriacetic Acid (Ni-NTA) Agarose	[2]
Wash Buffer Imidazole	10 - 60 mM	[2][3]	
Elution Buffer Imidazole	300 mM	[2][3]	_
Purity after IMAC	>95% (as estimated from SDS-PAGE)	[4]	_
Size Exclusion Chromatography	Purity after SEC	Highly pure, suitable for structural studies	

Experimental Protocols

Protocol 1: Expression of His-tagged NorA in E. coli

This protocol describes the expression of C-terminally His-tagged NorA in the E. coli C43(DE3) strain using an autoinduction method.

Materials:

- pET28 vector containing the S. aureus NorA sequence with a C-terminal decahistidine tag
- E. coli C43(DE3) chemically competent cells



- ZYP-5052 autoinduction media
- Kanamycin (50 μg/mL)
- 1 M MgSO₄
- LB agar plates with Kanamycin
- Incubator shaker

Procedure:

- Transform the pET28-NorA-His construct into E. coli C43(DE3) competent cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
- Inoculate a single colony into 50 mL of ZYP-5052 media supplemented with kanamycin and 1 mM MgSO₄. Grow at 32°C with shaking until the OD₆₀₀ reaches 0.5.
- Reduce the temperature to 20°C and continue to grow the culture for an additional 18-20 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further use.

Protocol 2: Solubilization and Purification of NorA

This protocol details the solubilization of NorA from the cell membrane and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC) and Size Exclusion Chromatography (SEC).

Materials:

- Cell pellet from 1L culture
- Lysis Buffer: 40 mM Tris pH 8.0, 400 mM NaCl, 10% glycerol
- Membrane Resuspension Buffer: 20 mM Tris pH 8.0, 300 mM NaCl, 10% glycerol, 10 mM imidazole



- Solubilization Agent: 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG)
- IMAC Wash Buffer: 20 mM Tris pH 8.0, 200 mM NaCl, 10% glycerol, 0.2% (w/v) LMNG, with 25 mM and 50 mM imidazole
- IMAC Elution Buffer: 20 mM Tris pH 8.0, 200 mM NaCl, 10% glycerol, 0.2% (w/v) LMNG, 400 mM imidazole
- SEC Buffer: 20 mM Tris pH 7.5, 100 mM NaCl
- Ni-NTA affinity resin
- Size exclusion chromatography column (e.g., Superdex 200)
- Ultracentrifuge
- Homogenizer

Procedure:

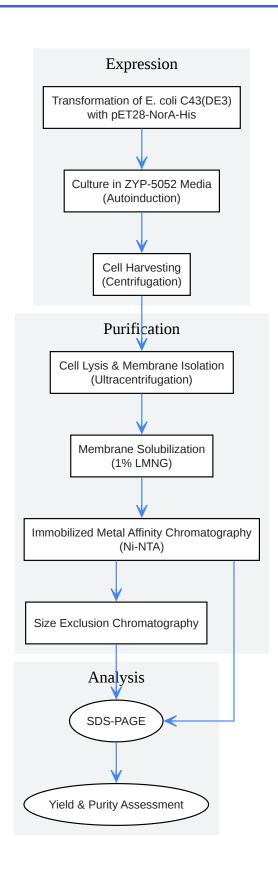
- Cell Lysis and Membrane Preparation:
 - 1. Resuspend the cell pellet in Lysis Buffer.
 - 2. Lyse the cells using a homogenizer or sonicator.
 - 3. Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to remove cell debris.
 - 4. Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
- Solubilization:
 - 1. Resuspend the membrane pellet in Membrane Resuspension Buffer.
 - 2. Add LMNG to a final concentration of 1% (w/v) and stir gently for 1 hour at 4°C to solubilize the membrane proteins.



- 3. Remove insoluble material by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
- IMAC Purification:
 - 1. Equilibrate the Ni-NTA resin with IMAC Wash Buffer containing no imidazole.
 - 2. Load the solubilized and clarified membrane protein solution onto the equilibrated resin.
 - 3. Wash the resin sequentially with IMAC Wash Buffer containing 25 mM and then 50 mM imidazole to remove non-specifically bound proteins.[2]
 - 4. Elute the His-tagged NorA protein with IMAC Elution Buffer containing 400 mM imidazole. [2]
 - 5. Collect the elution fractions and analyze for the presence of NorA by SDS-PAGE.
- Size Exclusion Chromatography (SEC):
 - 1. Concentrate the pooled IMAC elution fractions containing NorA.
 - 2. Equilibrate a size exclusion chromatography column with SEC Buffer.
 - 3. Load the concentrated protein onto the column and run the chromatography at a flow rate appropriate for the column.
 - 4. Collect fractions and analyze by SDS-PAGE to identify those containing pure, monomeric NorA.

Visualizations Signaling Pathways and Experimental Workflows

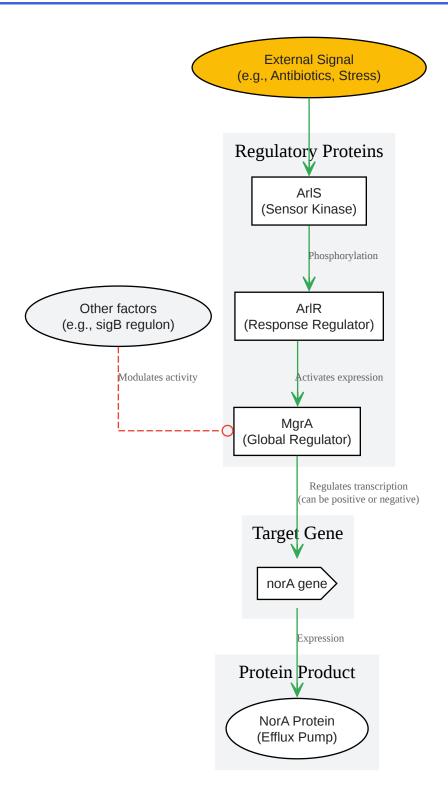




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Caption: Experimental workflow for the purification of NorA membrane protein.





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Caption: Simplified signaling pathway for the regulation of NorA expression.



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